A Technical Guide to the Natural Sources and Occurrence of 1,3-Dimyristoyl-2-oleoylglycerol
A Technical Guide to the Natural Sources and Occurrence of 1,3-Dimyristoyl-2-oleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a specific triacylglycerol. While quantitative data for the intact molecule is limited in publicly available literature, this document consolidates information on its primary natural source, date seed oil (Phoenix dactylifera), and the prevalence of its constituent fatty acids, myristic acid and oleic acid. Detailed experimental protocols for the extraction and general analysis of triglycerides from botanical sources are provided, alongside visual workflows to aid in experimental design. This guide serves as a foundational resource for researchers interested in the isolation, characterization, and potential applications of 1,3-Dimyristoyl-2-oleoylglycerol.
Introduction
1,3-Dimyristoyl-2-oleoylglycerol, also known as MOM or TG(14:0/18:1/14:0), is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The specific arrangement of these fatty acids confers distinct physicochemical properties to the molecule, which may be of interest in various fields, including food science, cosmetics, and pharmacology. Understanding the natural sources and occurrence of MOM is the first step toward harnessing its potential.
Natural Sources and Occurrence
The primary documented natural source of 1,3-Dimyristoyl-2-oleoylglycerol is date seed oil , derived from the seeds of the date palm (Phoenix dactylifera). While the oil content of date seeds is relatively low, ranging from 5% to 13% by weight, it is a rich source of various fatty acids.
Fatty Acid Composition of Date Seed Oil
Quantitative analysis of the specific triglyceride 1,3-Dimyristoyl-2-oleoylglycerol in date seed oil is not extensively reported in the literature. However, numerous studies have characterized the overall fatty acid profile of date seed oil, confirming the presence of myristic acid and oleic acid as significant components. The relative abundance of these fatty acids suggests the likely presence of MOM among other triglyceride species.
Table 1: Fatty Acid Composition of Date Seed Oil (Phoenix dactylifera)
| Fatty Acid | Common Name | Formula | Type | Concentration Range (%) |
| Myristic Acid | Myristate | C14:0 | Saturated | 9.0 - 12.6 |
| Oleic Acid | Oleate | C18:1 | Monounsaturated | 40.8 - 50.2 |
| Lauric Acid | Laurate | C12:0 | Saturated | 14.0 - 24.2 |
| Palmitic Acid | Palmitate | C16:0 | Saturated | 9.0 - 11.6 |
| Linoleic Acid | Linoleate | C18:2 | Polyunsaturated | 7.1 - 10.7 |
| Stearic Acid | Stearate | C18:0 | Saturated | 2.4 - 4.8 |
Data compiled from multiple sources analyzing various date cultivars. The exact composition can vary depending on the cultivar, geographical origin, and extraction method.
Experimental Protocols
The following sections detail the methodologies for the extraction and analysis of triglycerides from date seeds, which can be adapted for the specific isolation and quantification of 1,3-Dimyristoyl-2-oleoylglycerol.
Lipid Extraction from Date Seeds using Soxhlet Apparatus
This protocol describes a standard method for the extraction of oil from date seeds.[1][2][3][4]
Objective: To extract the total lipid content from date seeds.
Materials and Reagents:
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Dried date seeds (Phoenix dactylifera)
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n-Hexane (analytical grade)
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Grinder or mill
-
Soxhlet extraction apparatus (including round-bottom flask, extraction chamber, and condenser)
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Cellulose (B213188) extraction thimbles
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Heating mantle
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Rotary evaporator
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Drying oven
Procedure:
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Sample Preparation: Clean and thoroughly dry the date seeds. Grind the seeds into a fine powder to increase the surface area for extraction.
-
Soxhlet Setup: Place a weighed amount of the ground date seed powder (e.g., 50 g) into a cellulose extraction thimble. Position the thimble inside the extraction chamber of the Soxhlet apparatus.
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Solvent Addition: Add a sufficient volume of n-hexane (e.g., 250 mL) to the round-bottom flask.
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Extraction: Assemble the Soxhlet apparatus and heat the n-hexane using a heating mantle. The solvent will vaporize, condense, and drip into the extraction chamber, immersing the sample. The extraction is allowed to proceed for a set duration (e.g., 4-6 hours), during which the solvent containing the extracted lipids will siphon back into the round-bottom flask multiple times.
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Solvent Recovery: After the extraction is complete, dismantle the apparatus and recover the n-hexane from the oil using a rotary evaporator under reduced pressure.
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Drying: Transfer the extracted oil to a pre-weighed vial and dry it in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved to remove any residual solvent and moisture.
-
Yield Calculation: The yield of the extracted oil is calculated as the percentage of the weight of the oil relative to the initial weight of the date seed powder.
Caption: Workflow for the extraction and analysis of triglycerides.
Triglyceride Analysis by HPLC-ELSD
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method for the analysis of non-volatile compounds like triglycerides.[5][6][7][8][9]
Objective: To separate and quantify individual triglyceride species from the extracted oil.
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) system
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Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase (Gradient Elution):
-
Solvent A: Acetonitrile
-
Solvent B: Dichloromethane or another suitable organic solvent mixture
Procedure:
-
Standard Preparation: Prepare standard solutions of 1,3-Dimyristoyl-2-oleoylglycerol of known concentrations in a suitable solvent (e.g., chloroform/methanol mixture).
-
Sample Preparation: Dissolve a known amount of the extracted date seed oil in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard solutions and the sample solution.
-
Run a gradient elution program to separate the triglycerides.
-
-
ELSD Settings:
-
Set the nebulizer and evaporator temperatures and the gas flow rate according to the manufacturer's recommendations for the solvents being used.
-
-
Quantification: Identify the peak corresponding to 1,3-Dimyristoyl-2-oleoylglycerol in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve from the peak areas of the standard solutions to quantify the concentration of MOM in the sample.
Metabolic Pathway
The metabolic fate of 1,3-Dimyristoyl-2-oleoylglycerol in biological systems primarily involves enzymatic hydrolysis by lipases, which break down the triglyceride into its constituent glycerol and fatty acids.
Enzymatic Hydrolysis of Triglycerides
Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triglycerides.[10][11][12][13][14][15][16][17][18] This process is fundamental to the digestion and metabolism of dietary fats. The hydrolysis can occur sequentially, releasing fatty acids from the sn-1, sn-3, and sn-2 positions.
Caption: Enzymatic hydrolysis of a triglyceride.
The liberated glycerol and free fatty acids (myristic acid and oleic acid) can then enter various metabolic pathways. Glycerol can be converted to glycerol-3-phosphate and enter glycolysis or gluconeogenesis. The fatty acids can undergo β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules.
Conclusion
1,3-Dimyristoyl-2-oleoylglycerol is a naturally occurring triglyceride found in date seed oil. While direct quantitative data on its concentration remains to be fully elucidated, the high prevalence of its constituent fatty acids, myristic acid and oleic acid, in this source is well-documented. The experimental protocols and analytical workflows provided in this guide offer a solid foundation for researchers to isolate, identify, and quantify this specific triglyceride. Further research into the precise concentration of MOM in various date cultivars and its potential biological activities is warranted and could unveil new applications for this molecule in various scientific and industrial domains.
References
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- 6. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
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- 11. [PDF] Quantitative determination of serum triglycerides by the use of enzymes. | Semantic Scholar [semanticscholar.org]
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